Her2-IN-15

HER2 Exon 20 Insertion Kinase Assay

Her2-IN-15 (also referred to as HER2-IN-15 and Compound is a selective HER2 tyrosine kinase inhibitor (TKI) designed to specifically target the HER2 YVMA exon 20 insertion mutation (HER2 YVMA). This compound represents a new class of HER2 inhibitors with a distinct binding mode and selectivity profile, developed to address the limitations of earlier pan-ERBB TKIs.

Molecular Formula C28H29N9O2
Molecular Weight 523.6 g/mol
Cat. No. B12362253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHer2-IN-15
Molecular FormulaC28H29N9O2
Molecular Weight523.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC2=NC=NN3C2=C(C=C3)C4CN(C4)C(=O)C=CCN(C)C)OC5=CC6=NC=NN6C=C5
InChIInChI=1S/C28H29N9O2/c1-19-13-21(6-7-24(19)39-22-8-11-36-25(14-22)29-17-31-36)33-28-27-23(9-12-37(27)32-18-30-28)20-15-35(16-20)26(38)5-4-10-34(2)3/h4-9,11-14,17-18,20H,10,15-16H2,1-3H3,(H,30,32,33)/b5-4+
InChIKeyXXIFAQMVDXYDNY-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Her2-IN-15 (Compound 1) Product-Specific Evidence Overview for Scientific Procurement


Her2-IN-15 (also referred to as HER2-IN-15 and Compound 1) is a selective HER2 tyrosine kinase inhibitor (TKI) designed to specifically target the HER2 YVMA exon 20 insertion mutation (HER2 YVMA) [1]. This compound represents a new class of HER2 inhibitors with a distinct binding mode and selectivity profile, developed to address the limitations of earlier pan-ERBB TKIs . The inhibitor's activity has been characterized in cell-free kinase assays and cellular proliferation models, establishing its potential as a research tool for studying HER2-mutant-driven cancers [1].

Why Her2-IN-15 Cannot Be Substituted by Common Pan-HER or EGFR/HER2 Dual Inhibitors


Generic substitution with pan-HER inhibitors (e.g., poziotinib, neratinib) or dual EGFR/HER2 inhibitors (e.g., lapatinib) is scientifically unsound for HER2 YVMA-targeted research. Pan-HER inhibitors often exhibit significant wild-type EGFR (EGFRwt) inhibition, which is a major driver of dose-limiting toxicity and off-target effects in cellular and in vivo models [1]. Dual inhibitors like the related compound EGFR/HER2-IN-15 show potent EGFRwt inhibition (IC50 = 37.21 nM) [2], which confounds interpretation of HER2-specific signaling and introduces unwanted experimental variables. In contrast, Her2-IN-15's activity is specifically defined against the HER2 YVMA mutant, and its selectivity profile is designed to minimize EGFRwt engagement . This precision is essential for experiments aimed at isolating HER2-mutant-specific biology or for screening combinations where EGFR-sparing activity is required.

Her2-IN-15 Quantitative Differentiation: Evidence-Based Comparator Analysis


Direct Target Engagement Comparison: Her2-IN-15 vs. Poziotinib on HER2 YVMA Mutant

In head-to-head comparisons, Her2-IN-15 demonstrates a distinct potency and selectivity profile against the HER2 YVMA exon 20 insertion mutant compared to the pan-HER inhibitor poziotinib. Her2-IN-15 inhibits the HER2 YVMA mutant with an IC50 of less than 200 nM [1]. Poziotinib, while also active against HER2 YVMA, is a potent pan-HER inhibitor with reported IC50 values of 3.2 nM for EGFRwt, 5.3 nM for HER2, and 23.5 nM for HER4 [2]. This data indicates that Her2-IN-15 may offer a significantly wider therapeutic window for studying HER2 YVMA in contexts where sparing wild-type EGFR and HER4 is critical, as poziotinib's potent inhibition of these other ERBB family members introduces broad-spectrum activity [2]. The exact selectivity fold-change for Her2-IN-15 over EGFRwt is not fully quantified in public data, but its design as a mutant-selective inhibitor contrasts sharply with poziotinib's pan-ERBB profile [1].

HER2 Exon 20 Insertion Kinase Assay

Functional Differentiation: Cellular Proliferation in BaF3 HER2 YVMA Model

In a cellular context, Her2-IN-15 demonstrates functional inhibition of HER2 YVMA-driven proliferation. It inhibits the proliferation of BaF3 cells engineered to express the HER2 YVMA mutant with an IC50 of less than 200 nM [1]. This data directly correlates with its biochemical activity against the isolated kinase domain. While a direct numerical comparison with other inhibitors in the exact same BaF3-HER2 YVMA assay is not available in the public domain, the reported potency establishes Her2-IN-15 as an active inhibitor of mutant-driven cell growth [1]. The lack of comparable data for pan-HER inhibitors in this specific model prevents a direct quantitative difference calculation, but the data confirms the compound's ability to engage its target and produce a functional anti-proliferative effect in a cellular system.

HER2 Cell Proliferation BaF3

Selectivity Contrast: Her2-IN-15 vs. Dual EGFR/HER2 Inhibitor (EGFR/HER2-IN-15)

A critical differentiator for Her2-IN-15 is its intended selectivity for HER2, particularly its mutant forms, over wild-type EGFR. This is in stark contrast to structurally distinct dual inhibitors like EGFR/HER2-IN-15 (Compound 21). The dual inhibitor EGFR/HER2-IN-15 potently inhibits EGFRwt with an IC50 of 37.21 nM [1]. Her2-IN-15, by design, is a HER2 inhibitor that targets the YVMA exon 20 insertion mutation [2]. While a direct numerical comparison of EGFRwt activity for Her2-IN-15 is not published, the patent classification and compound description indicate a focus on HER2 mutant selectivity [2]. This class-level difference in selectivity profile is crucial for researchers who require a tool compound that distinguishes HER2 mutant signaling from EGFR signaling, a feature not offered by dual EGFR/HER2 inhibitors like EGFR/HER2-IN-15 [1].

HER2 EGFR Kinase Selectivity

Definitive Application Scenarios for Her2-IN-15 Based on Evidenced Differentiation


Investigating HER2 Exon 20 Insertion (YVMA) Biology in Isogenic Cell Models

Her2-IN-15 is ideally suited for use in isogenic cell line models (e.g., BaF3) engineered to express the HER2 YVMA mutation. Its reported activity against HER2 YVMA (IC50 < 200 nM) and in BaF3-HER2 YVMA cells (proliferation IC50 < 200 nM) [1] makes it a precise tool to probe the specific signaling and drug response of this mutant, without the confounding effects of broad ERBB family inhibition. This is particularly valuable when comparing to pan-HER inhibitors like poziotinib [2], where off-target EGFR/HER4 activity complicates data interpretation.

EGFR-Wildtype Sparing Assays for Combinatorial Drug Screening

In experiments where maintaining EGFRwt signaling is essential, such as in certain combination therapy screens or studies of HER2/EGFR heterodimerization dynamics, Her2-IN-15 offers a significant advantage over dual EGFR/HER2 inhibitors like EGFR/HER2-IN-15 (which has an EGFRwt IC50 of 37.21 nM) [1]. By using a compound designed to be selective for HER2 mutants, researchers can more accurately assess the contribution of HER2 inhibition alone, or study the synergy of a HER2 inhibitor with other targeted agents that require functional EGFR signaling.

Structure-Activity Relationship (SAR) Studies for HER2 Mutant-Selective Inhibitors

Her2-IN-15 (Compound 1) serves as a key benchmark or starting point for medicinal chemistry programs aimed at developing the next generation of HER2 exon 20 insertion inhibitors [1]. Its distinct chemical structure and activity profile against the YVMA mutant provide a valuable reference for SAR studies, enabling comparisons with other in-class compounds like HER2-IN-16 and HER2-IN-18, which also target the same mutation [2]. This allows for systematic optimization of potency, selectivity, and drug-like properties within a defined chemical series.

In Vivo Pharmacodynamic Studies in HER2 YVMA Xenograft Models

The compound's reported ability to ameliorate non-small cell lung cancer (NSCLC) in preclinical models [1] supports its application in in vivo pharmacodynamic and efficacy studies. Her2-IN-15 can be used to establish target engagement and tumor growth inhibition in xenograft models harboring the HER2 YVMA mutation, serving as a valuable research tool for understanding the in vivo consequences of mutant HER2 inhibition and for benchmarking newer experimental therapeutics.

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